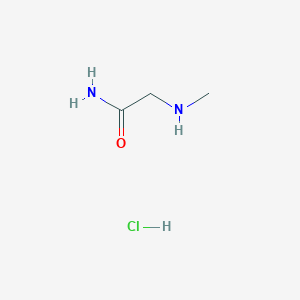
2-(2-Phenylacetamido)Acetic Acid
概要
説明
フェニルアセチルグリシンは、グリシンとフェニル酢酸が結合して生成される化合物です。これは、ヒトの重要な代謝産物であり、しばしば尿や血漿中に見られます。 この化合物は、腸内細菌によるフェニルアラニンの代謝、それに続く肝臓でのグリシン抱合によって生成されます 。フェニルアセチルグリシンは、心臓傷害からの保護における役割など、その潜在的な生物学的活性について研究されてきました。
準備方法
合成経路と反応条件: フェニルアセチルグリシンは、フェニル酢酸とグリシンを反応させることによって合成できます。この反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して、フェニル酢酸を活性化し、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。反応は、ジクロロメタンなどの有機溶媒中で室温で行われます。生成物は、再結晶またはクロマトグラフィーによって精製されます。
工業生産方法: フェニルアセチルグリシンの工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。このプロセスは、収率と純度を高めるように最適化され、しばしば反応条件を正確に制御するための自動システムが使用されます。より持続可能な生産方法として、生体触媒または微生物発酵の使用も検討されています。
化学反応の分析
反応の種類: フェニルアセチルグリシンは、次のようなさまざまな化学反応を起こします。
酸化: フェニルアセチルグリシン誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、フェニル環またはカルボキシル基を変性させる可能性があります。
置換: 置換反応は、フェニル環またはグリシン部分で起こる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を酸性または塩基性条件で使用します。
還元: 炭素上のパラジウムまたは水素化リチウムアルミニウムを使用した触媒的水素化。
置換: 臭素またはニトロ化剤などの試薬を使用した求電子置換反応。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、追加の官能基を持つフェニルアセチルグリシン誘導体を生成する可能性がありますが、還元は、変性したフェニル環を持つより単純な化合物を生成する可能性があります。
4. 科学研究への応用
フェニルアセチルグリシンは、科学研究においてさまざまな用途があります。
化学: 代謝経路と酵素活性を研究するためのモデル化合物として使用されます。
生物学: 腸内細菌代謝産物としての役割と、宿主の生理学との相互作用について調査されています。
医学: 虚血再灌流によって引き起こされる心臓傷害に対する潜在的な保護効果について検討されています.
産業: 医薬品の合成に使用され、有機合成における中間体として使用されます。
科学的研究の応用
Phenylacetylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study metabolic pathways and enzyme activities.
Biology: Investigated for its role as a gut microbial metabolite and its interactions with host physiology.
Medicine: Explored for its potential protective effects against cardiac injury caused by ischemia/reperfusion.
Industry: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
作用機序
フェニルアセチルグリシンは、さまざまな分子標的と経路を通じてその効果を発揮します。β2アドレナリン受容体(β2AR)を活性化することが知られており、心臓保護に役割を果たします。 この化合物は、GαiおよびGαsタンパク質を含むシグナル伝達経路を調節することによって、新生マウス心筋細胞のアポトーシスを減少させます 。この活性化は、cAMPレベルの変化と細胞生存およびアポトーシスに関与するタンパク質の発現の変化につながります。
類似化合物との比較
フェニルアセチルグリシンは、次のような他の類似化合物と比較できます。
フェニル酢酸: フェニルアセチルグリシンの前駆体であり、同様の代謝経路に関与しています。
馬尿酸: 別のグリシン抱合体であり、安息香酸から形成され、異なる生物学的活性を持っています。
フェニルアラニン: フェニルアセチルグリシンを形成するために代謝されるアミノ酸の前駆体。
独自性: フェニルアセチルグリシンは、腸内細菌代謝を通じてその特定の形成とβ2ARを活性化し、心臓傷害に対する保護効果を提供することにより、独自です。腸内細菌代謝産物としての役割は、宿主と細菌叢の相互作用における重要性も強調しています。
特性
IUPAC Name |
2-[(2-phenylacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDVLMYQPLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198177 | |
| Record name | Phenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.3 mg/mL at 11 °C | |
| Record name | Phenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
500-98-1 | |
| Record name | Phenylacetylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylacetylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylacetylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylacetylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenaceturic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLACETYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O134PDX2SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)







